N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine
CAS No.: 1229246-30-3
Cat. No.: VC2701554
Molecular Formula: C11H14ClN
Molecular Weight: 195.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1229246-30-3 |
|---|---|
| Molecular Formula | C11H14ClN |
| Molecular Weight | 195.69 g/mol |
| IUPAC Name | N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine |
| Standard InChI | InChI=1S/C11H14ClN/c1-8-2-3-10(12)6-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3 |
| Standard InChI Key | VEKXRYQRIOESMW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)CNC2CC2 |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)CNC2CC2 |
Introduction
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine is a chemical compound characterized by a cyclopropanamine structure with a 5-chloro-2-methylphenyl group attached via a methylene bridge. This unique structural arrangement includes a chlorine atom and a methyl group on the aromatic ring, which significantly influences its chemical reactivity and potential biological activity.
Synthesis
The synthesis of N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine typically involves multi-step organic reactions. While specific detailed procedures are not widely documented, general synthetic pathways for similar compounds often include reactions such as nucleophilic substitution and cyclopropanation.
Chemical Reactivity
This compound can participate in various chemical reactions typical for amines and aromatic compounds. Key reactions include:
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Nucleophilic Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
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Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, influenced by the methyl and chlorine substituents.
Biological Activity and Potential Applications
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine may find applications in various fields, including pharmaceuticals and chemical research. Its unique structural features make it a candidate for further investigation in medicinal chemistry, particularly in drug design and development.
| Potential Application | Description |
|---|---|
| Pharmaceuticals | Intermediate in the synthesis of bioactive compounds or drugs. |
| Chemical Research | Utilized in studies exploring structure-activity relationships. |
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds highlights the uniqueness of N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-chlorophenyl)methylcyclopropanamine | Contains a para-chlorophenyl group | Different substitution pattern affects reactivity |
| N-(5-fluoro-2-methylphenyl)methylcyclopropanamine | Fluorine instead of chlorine | Fluorine's electronegativity alters biological activity |
| N-(3-chloro-4-methylphenyl)methylcyclopropanamine | Different position of chlorine and methyl groups | Variations in steric hindrance and electronic effects |
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